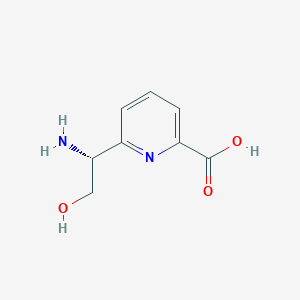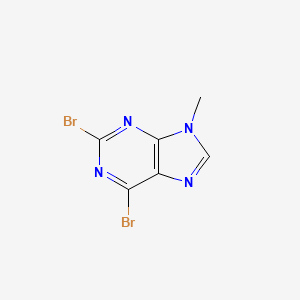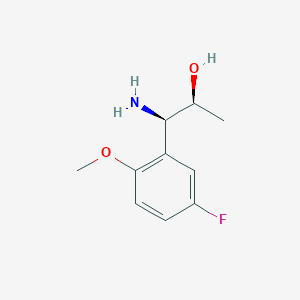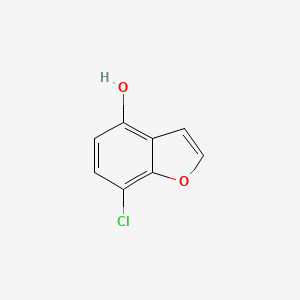![molecular formula C30H33F3N2O6 B13036786 (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a cyclopropane carboxamide, a fluorinated indole, and a dioxolane moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Construction of the Dioxolane Ring: The dioxolane ring can be formed through acetalization reactions involving diols and aldehydes or ketones.
Cyclopropanation: The cyclopropane ring can be introduced using diazo compounds and transition metal catalysts like rhodium or copper.
Final Coupling: The final coupling step involves the formation of the carboxamide linkage, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dioxolane moieties, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups or the cyclopropane ring, using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate, hydrogen peroxide.
Reducing Agents: LAH, NaBH4, catalytic hydrogenation.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorinated and dioxolane moieties can enhance its stability and bioavailability, making it a valuable tool in biochemical assays.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. The compound’s structural features may allow it to interact with specific biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.
作用机制
The mechanism of action of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated and dioxolane moieties may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide: This compound itself.
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide analogs: Compounds with similar structures but slight modifications in functional groups.
Uniqueness
The uniqueness of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C30H33F3N2O6 |
|---|---|
分子量 |
574.6 g/mol |
IUPAC 名称 |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[2-[4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-2-methylbutan-2-yl]-6-fluoro-1H-indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C30H33F3N2O6/c1-27(2,9-10-37-15-19-16-38-28(3,4)39-19)25-12-17-11-22(20(31)14-21(17)34-25)35-26(36)29(7-8-29)18-5-6-23-24(13-18)41-30(32,33)40-23/h5-6,11-14,19,34H,7-10,15-16H2,1-4H3,(H,35,36)/t19-/m1/s1 |
InChI 键 |
ROFOXEOVONQWFA-LJQANCHMSA-N |
手性 SMILES |
CC1(OC[C@H](O1)COCCC(C)(C)C2=CC3=CC(=C(C=C3N2)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)C |
规范 SMILES |
CC1(OCC(O1)COCCC(C)(C)C2=CC3=CC(=C(C=C3N2)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)


![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)

![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)





